molecular formula C8H10O2 B8481185 7-Hydroxyspiro[2.5]oct-6-en-5-one

7-Hydroxyspiro[2.5]oct-6-en-5-one

Cat. No.: B8481185
M. Wt: 138.16 g/mol
InChI Key: BXLKRLBMDZIWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyspiro[2.5]oct-6-en-5-one is a bicyclic organic compound characterized by a spiro junction connecting two rings: a 2-membered and a 5-membered ring. The molecule features a hydroxyl group at position 7, a ketone at position 5, and an unsaturated double bond at position 5.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-hydroxyspiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h3,9H,1-2,4-5H2

InChI Key

BXLKRLBMDZIWGT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=CC(=O)C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-Hydroxyspiro[2.5]oct-6-en-5-one can be contextualized against the following analogous spiro systems:

7-Azaspiro[5.2]octane Derivatives

  • Structure : Features a nitrogen atom in the 7-position of a spiro[5.2]octane system. Derivatives include N-phenylthiocarbamyl and acetylated variants .
  • Key Differences: Functional Groups: Lacks the hydroxyl and ketone moieties present in the target compound. Reactivity: The nitrogen atom enables nucleophilic reactivity (e.g., in alkylation or acylation), contrasting with the ketone-driven electrophilic reactivity of this compound.

7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

  • Structure: Contains both oxygen (oxa) and nitrogen (aza) atoms in a smaller spiro[2.4] system, with an amino group at position 7 and a ketone at position 4 .
  • Key Differences: Ring Size: The spiro[2.4] system introduces greater ring strain compared to the more relaxed spiro[2.5] framework. Molecular Weight: Smaller molecular formula (C₅H₆N₂O₂ vs. C₇H₈O₂ for the target, assuming stoichiometry based on nomenclature) .

6-Azaspiro[2.5]oct-5-en-5-amine Derivatives

  • Structure : Shares the spiro[2.5] backbone but replaces the hydroxyl and ketone with amine groups and alkyl substituents (e.g., methyl, isopropyl) .
  • Key Differences :
    • Substituent Effects : Methyl/isopropyl groups increase hydrophobicity, whereas the hydroxyl group in the target compound enhances hydrophilicity.
    • Biological Interactions : Amine derivatives may exhibit stronger basicity and metal-chelation capacity, unlike the acidic hydroxyl and neutral ketone functionalities.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Functional Groups Spiro Ring Sizes Key Properties
This compound Not Provided C₇H₈O₂ (inferred) Hydroxyl, Ketone, Double Bond [2.5] High polarity, H-bond donor/acceptor
7-Azaspiro[5.2]octane Not Provided C₇H₁₃N Amine [5.2] Nucleophilic reactivity
7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one 2089257-69-0 C₅H₆N₂O₂ Amino, Ketone, Oxa, Aza [2.4] High ring strain, moderate polarity
6-Azaspiro[2.5]oct-5-en-5-amine 219477-71-1 C₈H₁₄N₂ Amine, Alkyl substituents [2.5] Hydrophobic, basic

Research Findings and Implications

Synthetic Challenges : The hydroxyl and ketone groups in this compound likely necessitate oxidation-protection strategies absent in amine- or azaspiro syntheses .

Stability : Larger spiro[2.5] systems (vs. [2.4]) reduce ring strain, enhancing thermal stability .

Applications : Hydroxyl and ketone functionalities suggest utility in pharmaceuticals (e.g., as hydrogen-bonding motifs) or catalysis, contrasting with amine derivatives’ roles in coordination chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.